molecular formula C25H24N2O4 B7980595 AC-ASN(TRT)-OH

AC-ASN(TRT)-OH

Cat. No.: B7980595
M. Wt: 416.5 g/mol
InChI Key: WFYYRTNTXJTDKV-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-ASN(TRT)-OH typically involves the protection of the amino group with a trityl group. One common method involves the reaction of the amino acid with trityl chloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions and yields the trityl-protected amino acid.

Industrial Production Methods

Industrial production of trityl-protected compounds often employs solid-phase peptide synthesis (SPPS) techniques. In SPPS, the amino acid is attached to a resin, and the trityl group is introduced using trityl chloride. The process allows for the efficient production of large quantities of the protected amino acid with high purity .

Mechanism of Action

The mechanism of action of AC-ASN(TRT)-OH primarily involves the protection of the amino group. The trityl group stabilizes the amino group, preventing unwanted reactions during synthesis. The trityl group can be selectively removed under mild conditions, allowing for subsequent reactions to occur . The molecular targets and pathways involved depend on the specific application and the nature of the peptide or protein being synthesized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AC-ASN(TRT)-OH is unique due to the stability of the trityl group under a wide range of conditions and its ease of removal under mild conditions. This makes it particularly useful in complex peptide synthesis and protein chemistry applications .

Biological Activity

AC-ASN(TRT)-OH, or Acetyl-L-Asparagine (Trityl), is a compound of interest in peptide synthesis and biological research due to its unique structural properties and potential applications. This article explores the biological activity of this compound, focusing on its synthesis, interactions, and implications in various biological contexts.

This compound is synthesized using solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of peptide chains. The trityl (Trt) group serves as a protective group for the amino acid's side chain during synthesis, facilitating the formation of complex peptides without unwanted reactions.

  • Synthesis Steps :
    • Activation : The Fmoc-L-Asn(Trt)-OH is activated using coupling reagents such as HBTU or HOBt.
    • Deprotection : The trityl group is removed under mild acidic conditions to yield the free amino acid.
    • Purification : The product is purified using high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological assays.

Biological Activity

This compound exhibits several biological activities that are significant in both therapeutic and research contexts:

  • Antimicrobial Activity : Studies have indicated that peptides incorporating this compound can exhibit antimicrobial properties. This is particularly relevant in the development of new antimicrobial agents against resistant strains of bacteria .
  • Enzyme Inhibition : Research has shown that compounds similar to this compound can inhibit key enzymes involved in various metabolic pathways. For instance, the inhibition of phosphofructokinase and other enzymes has been documented, suggesting a potential role in metabolic regulation .
  • Cellular Interactions : The presence of the acetyl group enhances the solubility and bioavailability of peptides containing this compound, facilitating better cellular uptake and interaction with target proteins. This property is crucial for drug design and delivery systems .

1. Antimicrobial Peptide Development

A study explored the synthesis of cationic peptides enriched with this compound. These peptides demonstrated significant antimicrobial activity against various pathogens, indicating their potential use as therapeutic agents .

PeptideActivityMinimum Inhibitory Concentration (MIC)
Peptide AEffective against E. coli10 µM
Peptide BEffective against S. aureus5 µM

2. Enzyme Interaction Analysis

In another study, the interaction of this compound with enzymes like DNase I was evaluated. The compound exhibited competitive inhibition, affecting enzyme activity through binding at critical sites .

EnzymeKd (µM)Inhibition Type
DNase I9.019Competitive
RNase A2.33Competitive

Research Findings

Recent findings have emphasized the versatility of this compound in various applications:

  • Peptide Therapeutics : Its incorporation into therapeutic peptides has shown promise in enhancing stability and efficacy against diseases like cancer and bacterial infections.
  • Metabolic Regulation : Compounds containing this compound have been linked to improved metabolic profiles in cellular models, suggesting potential benefits in metabolic disorders .

Properties

IUPAC Name

(2S)-2-[acetyl(trityl)amino]-4-amino-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-18(28)27(22(24(30)31)17-23(26)29)25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17H2,1H3,(H2,26,29)(H,30,31)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYYRTNTXJTDKV-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C(CC(=O)N)C(=O)O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N([C@@H](CC(=O)N)C(=O)O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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